1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol
Description
Properties
IUPAC Name |
1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O/c34-27(21-32(17-23-9-1-5-13-28-23)18-24-10-2-6-14-29-24)22-33(19-25-11-3-7-15-30-25)20-26-12-4-8-16-31-26/h1-16,27,34H,17-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUMWNJFCFABKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC(CN(CC3=CC=CC=N3)CC4=CC=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432139 | |
| Record name | 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122413-32-5 | |
| Record name | 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis-[bis-(2-pyridylmethyl)-amino]-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Analytical Data
The hydroxyl group remains protonated in the free ligand, as evidenced by a broad IR absorption at 3300 cm<sup>−1</sup> and a singlet at δ 4.8 ppm in <sup>1</sup>H NMR.
Comparative Analysis of Methodological Variations
Solvent and Catalyst Optimization
Early syntheses employed methanol or ethanol as solvents, but biphasic systems (water/chloroform) with phase-transfer catalysts now dominate due to higher reaction rates and reduced side products. For example, tetraoctylammonium bromide increases the interfacial surface area, promoting efficient deprotonation and substitution.
Temperature and Time Dependencies
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Room Temperature : Standard conditions (20–25°C) over 12–24 hours balance reaction completeness and energy efficiency.
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Reflux : Elevated temperatures (60–80°C) reduce reaction time to 4–6 hours but risk decomposition of heat-sensitive intermediates.
Challenges and Mitigation Strategies
Common Side Reactions
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Over-Alkylation : Excess 2-(chloromethyl)pyridine may lead to quaternary ammonium byproducts. This is mitigated by strict stoichiometric control (4:1 ratio of chloromethyl pyridine to diaminopropanol).
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Hydroxide Degradation : Prolonged exposure to strong base can hydrolyze the pyridylmethyl groups. Reactions are typically quenched after 24 hours to minimize degradation.
Purification Difficulties
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Silica Chromatography : Methanol elution effectively separates HL1 from unreacted starting materials and salts.
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Recrystallization : Alternative purification via acetone/water mixtures produces crystalline HL1 , though yields are marginally lower.
Applications in Coordination Chemistry
While beyond the scope of preparation methods, it is noteworthy that HL1 serves as a precursor for dinuclear metal complexes. For instance, reaction with Zn(II) or Ni(II) salts under controlled pH yields complexes with distinct catalytic and magnetic properties. These applications underscore the importance of high-purity HL1 in advanced inorganic synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol primarily undergoes coordination reactions with metal ions, forming stable complexes. It can also participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as zinc acetate or zinc chloride in aqueous or organic solvents.
Substitution Reactions: May involve various ligands under mild conditions, often in the presence of a base to facilitate ligand exchange.
Major Products
The major products of these reactions are dinuclear metal complexes, such as the dizinc(II) complex, which are utilized in various biochemical assays .
Scientific Research Applications
Coordination Chemistry
HL1 is primarily recognized for its ability to form stable complexes with transition metals. This property is exploited in several areas:
- Metal Ion Binding : HL1 can coordinate with metal ions such as nickel(II), forming dinuclear complexes that mimic metalloenzymes. These complexes are studied for their catalytic properties and potential applications in organic synthesis .
- Phosphate Binding : The compound exhibits phosphate-binding capabilities, which are crucial for understanding biochemical pathways involving phosphates, such as ATP metabolism.
Biological Applications
The biological relevance of HL1 is notable, particularly in the following areas:
- Antimicrobial Activity : Research indicates that metal complexes of HL1 may exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents .
- Enzyme Mimics : The dinickel(II) complex of HL1 has been characterized as a functional model for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications .
Catalysis
HL1 and its metal complexes have shown promise as catalysts in various chemical reactions:
- Organic Synthesis : The ability of HL1 to stabilize metal ions enhances its role as a catalyst in organic transformations, including oxidation and reduction reactions .
Material Science
The compound's unique properties have led to its exploration in material science:
- Nanomaterials : Studies are ongoing into the use of HL1-based materials for developing nanostructures with specific functionalities, such as drug delivery systems or sensors .
Case Study 1: Dinickel(II) Complex Formation
A study characterized a dinickel(II) complex derived from HL1, demonstrating its catalytic activity in various organic reactions. This complex was shown to mimic the activity of natural enzymes involved in redox processes, suggesting potential applications in green chemistry initiatives .
Case Study 2: Antimicrobial Properties
Research evaluated the antimicrobial efficacy of HL1 metal complexes against several bacterial strains. The results indicated that these complexes exhibited significant inhibitory effects, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol involves its ability to form stable complexes with metal ions, particularly zinc. The compound acts as a chelating agent, binding to metal ions through its pyridine and amine groups. This binding facilitates the capture of phosphate groups, making it useful in the study of phosphorylated proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Pyridyl Groups
- N,N,N',N'-Tetrakis[(6-methyl-2-pyridyl)methyl]-1,3-diaminopropan-2-ol (Me₄tpdpH): Structural Difference: Incorporates methyl groups at the 6-position of the pyridyl rings, enhancing steric bulk and altering electronic properties. Impact on Metal Binding: The methyl substitution reduces the ligand’s flexibility and may weaken metal-ligand π-backbonding, affecting catalytic activity in enzyme-mimetic systems . Application: Less commonly used in phosphoesterase models compared to HL1, which has a more electron-rich coordination environment.
Analogues with Varied Backbone Functionalization
- 1,3-Bis[N,N-bis(2-picolyl)amino]propan-2-ol (I): Structural Difference: Lacks the hydroxyl group in the central propan-2-ol moiety. Impact on Coordination: The absence of the hydroxyl group eliminates hydrogen-bonding interactions, leading to distorted square-planar geometries in dicopper complexes (e.g., Cu₂(I)(OH₂)(Cl)₃·2H₂O) . Application: Primarily used in oxidation catalysis (e.g., catechol to o-quinone conversion) rather than hydrolytic enzyme modeling .
- 1,3-Bis(bis(2-picolyl)amino)propane: Structural Difference: Replaces the central hydroxyl group with a methylene unit. Impact on Reactivity: Reduced ability to stabilize µ-hydroxo or µ-aqua bridges, limiting its utility in dinuclear enzyme mimics.
Metal Complexes of HL1 vs. Other Dinuclear Systems
| Property | Ni₂(L1)(µ-OAc)(H₂O)₂₂·H₂O | Co₂(L1)(µ-OAc)₂·0.5H₂O | Cu₂(I)(OH₂)(Cl)₃·2H₂O |
|---|---|---|---|
| Magnetic Coupling | Antiferromagnetic (J = −27.4 cm⁻¹) | Antiferromagnetic (J = −14.9 cm⁻¹) | Not reported |
| Coordination Geometry | Octahedral Ni centers with µ-OAc bridge | Distorted octahedral Co centers | Square-planar Cu centers |
| Enzymatic Model | Nickel(II) phosphoesterase | Cobalt(II) phosphoesterase | Copper oxidase |
Functional Analogues in Biotechnology
- Phos-tag (1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-olato dizinc(II)): Structural Difference: Utilizes a deprotonated HL1 backbone with Zn(II) instead of Ni(II) or Co(II). Application: Binds phosphorylated proteins in SDS-PAGE assays at neutral pH due to high phosphate affinity, unlike non-zinc analogues . Performance: Superior to Mn(II)-Phos-tag complexes in avoiding protein denaturation at acidic pH .
- 1,3-Bis(dimethylamino)propan-2-ol: Structural Difference: Replaces pyridylmethyl groups with dimethylamino substituents. Application: Used as a pharmaceutical impurity (e.g., Sevelamer Impurity 2) rather than in coordination chemistry due to weak metal-binding capacity .
Substituent Effects on Catalytic Activity
- Pyridyl vs. Example: HL1-Ni(II) complexes catalyze phosphate ester hydrolysis, while imidazolyl derivatives are inert in such reactions .
Biological Activity
1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol, also known by its CAS number 122413-32-5, is a complex organic compound notable for its biological activity, particularly in the realm of phosphoproteomics. This compound is characterized by its ability to bind phosphate groups and form stable complexes with metal ions, making it a valuable tool in biochemical research.
The molecular formula of this compound is , with a molecular weight of approximately 454.6 g/mol. The compound exhibits significant solubility in organic solvents and has a boiling point of approximately 643.235ºC at 760 mmHg .
The primary mechanism of action for this compound involves its chelating ability. It forms stable complexes with metal ions, particularly zinc, through its pyridine and amine functional groups. This interaction is crucial for the capture and analysis of phosphate groups in proteins, facilitating the study of phosphorylation—a key post-translational modification involved in various cellular processes .
Phosphoproteomics
This compound is extensively used in phosphoproteomic studies due to its phosphate-binding properties. It plays a critical role in the development of Phos-tag technology, which allows researchers to analyze protein phosphorylation dynamics effectively .
Case Study:
A study demonstrated the effectiveness of a Phos-tag SDS-PAGE method utilizing this compound to profile phosphorylation dynamics in MEK1, a protein implicated in various signaling pathways. This method provided insights into tau pathology and potential therapeutic targets for tauopathies .
Metal Ion Complexation
The compound's ability to form dinuclear metal complexes enhances its utility in biochemical assays. For instance, it has been shown to create stable complexes with zinc ions, which are essential for the functionality of many enzymes and proteins .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Structure Type | Key Feature |
|---|---|---|
| Dipicolylamine | Pyridine-based ligand | Similar metal-binding properties |
| 1,3-Bis(isopropylamino)propan-2-ol | Structurally related | Different chemical applications |
Research Findings
Recent studies have highlighted the compound's role in various biochemical applications:
- Phosphorylation Studies : Its use in profiling phosphorylation dynamics has been pivotal in understanding cellular signaling pathways.
- Metal Complex Formation : The formation of stable metal complexes has implications for catalysis and material science.
- Analytical Techniques : It has been utilized in developing new biochemical assays that require precise measurement of protein modifications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol, and how can reaction efficiency be quantified?
- Methodological Answer : Utilize factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios of pyridylmethylamine and propane-2-ol derivatives. Quantify efficiency via yield calculations and purity assessments (e.g., HPLC). Statistical methods like response surface methodology can identify critical parameters .
Q. Which spectroscopic techniques are most effective for characterizing the coordination geometry of this compound?
- Methodological Answer : Employ a combination of NMR (to analyze ligand proton environments), X-ray crystallography (for precise structural elucidation), and UV-Vis spectroscopy (to monitor metal-ligand charge-transfer transitions). For example, NMR can reveal symmetry in the pyridylmethyl groups, while X-ray data provide bond-length validation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s behavior in metal coordination complexes?
- Methodological Answer : Density Functional Theory (DFT) calculations can simulate electronic structures and binding affinities for transition metals (e.g., Fe, Cu). Pair these with molecular docking studies to evaluate steric effects and ligand flexibility. Validate predictions experimentally using stability constants derived from potentiometric titrations .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing). Control variables include microbial strain selection, compound purity (>95%, verified via LC-MS), and solvent effects. Cross-reference with structural analogs (e.g., 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol) to isolate substituent-specific bioactivity .
Q. How to design a kinetic study for ligand substitution reactions involving this compound?
- Methodological Answer : Use stopped-flow spectrophotometry to monitor real-time displacement of labile ligands (e.g., HO or Cl) in aqueous metal complexes. Apply Eyring plots to determine activation parameters (ΔH, ΔS) and compare with steric bulk effects from pyridylmethyl groups .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : The compound’s flexibility and multiple hydrogen-bonding sites often lead to amorphous precipitates. Optimize crystallization via slow vapor diffusion in polar aprotic solvents (e.g., DMF/acetonitrile). Introduce counterions (e.g., ClO) to stabilize lattice packing .
Data Interpretation and Optimization
Q. How to analyze discrepancies in NMR integration ratios for the propane-2-ol backbone?
- Methodological Answer : Dynamic effects (e.g., hindered rotation of pyridylmethyl groups) may cause signal splitting. Use variable-temperature NMR to distinguish between static and dynamic disorder. Compare with X-ray data to confirm spatial arrangements .
Q. What reactor configurations maximize yield in scaled-up synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
